N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide
Overview
Description
“N-(6-aminopyridin-3-yl)acetamide” is a compound that has a similar structure . It’s a powder at room temperature and has a molecular weight of 151.17 .
Synthesis Analysis
While specific synthesis methods for “N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide” are not available, similar compounds like pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For instance, the structure of “N-(6-aminopyridin-3-yl)acetamide” was confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra .Physical and Chemical Properties Analysis
“N-(6-aminopyridin-3-yl)acetamide” is a powder at room temperature and has a molecular weight of 151.17 . More specific physical and chemical properties would require experimental determination.Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of bifunctional oligo-α-aminopyridine ligands, including derivatives closely related to N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide, have been detailed in studies focusing on their chemical properties and interactions. For instance, Hasan et al. (2003) describe the synthesis of new bifunctional oligo-α-aminopyridine ligands through double aminated couplings and Pd-catalization, leading to the construction of corresponding metal complexes, highlighting their potential in coordination chemistry and material science Hasan et al., 2003.
Biological Activities
Research into sulfonamide derivatives has also explored their biological activities, including DNA binding, cleavage, and anticancer effects. González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes, revealing their significant role in DNA binding and cleavage, which underscores their potential as therapeutic agents in oncology and genetic engineering González-Álvarez et al., 2013.
Anticancer and Radio-Sensitizing Agents
The anticancer and radio-sensitizing properties of 2-aminopyridine derivatives bearing the 4-methylbenzenesulfonamide moiety have been evaluated, with Ghorab et al. (2018) reporting that certain compounds exhibited promising cytotoxic activity against human breast cancer cell lines. This suggests their utility in developing novel anticancer therapies Ghorab et al., 2018.
Antimicrobial and Antifungal Activities
Compounds derived from or related to this compound have been studied for their antimicrobial and antifungal properties. For example, Vanparia et al. (2010) synthesized a novel aminobenzenesulfonamide derivative and its oxinates, demonstrating significant antimicrobial activity against various bacterial and fungal strains, which could lead to new treatments for infectious diseases Vanparia et al., 2010.
Mechanism of Action
Target of Action
The primary target of N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.
Biochemical Pathways
Given its target, it’s likely that it affects the vegf signaling pathway, which plays a key role in angiogenesis, the formation of blood vessels from pre-existing ones .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide has been found to interact with enzymes such as myeloperoxidase (MPO), a leukocyte-derived redox enzyme linked to oxidative stress and damage in many inflammatory states . This compound acts as a potent mechanism-based inhibitor of MPO .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on MPO. By inhibiting MPO, it can block MPO-dependent vasomotor dysfunction ex vivo in rat aortic rings .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to MPO and inhibiting its activity . This inhibition is mechanism-based, suggesting that the compound may form a covalent bond with the enzyme or cause a conformational change that results in loss of activity .
Temporal Effects in Laboratory Settings
It has been shown to inhibit MPO activity in vivo in a mouse model of peritonitis .
Metabolic Pathways
Given its inhibitory action on MPO, it may be involved in pathways related to inflammation and oxidative stress .
Subcellular Localization
As it interacts with MPO, a heme-containing peroxidase present in phagocytic cells , it may be localized to the sites where these cells are active.
Properties
IUPAC Name |
N-(6-aminopyridin-3-yl)-5-chloro-2-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-8-2-3-9(13)6-11(8)19(17,18)16-10-4-5-12(14)15-7-10/h2-7,16H,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMZSWBHWIWURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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